molecular formula C22H18N2O B5031431 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 5316-97-2

1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No. B5031431
CAS RN: 5316-97-2
M. Wt: 326.4 g/mol
InChI Key: BCJMDIDQGYWIAO-UHFFFAOYSA-N
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Description

1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative with potential pharmacological and biological activities. This compound has attracted significant attention from the scientific community due to its diverse applications in different fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole varies depending on its application. In the case of its anticancer activity, the compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In the case of its antimicrobial activity, 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been reported to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA and RNA.
Biochemical and Physiological Effects:
1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant activity and can scavenge free radicals. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole in lab experiments include its diverse pharmacological and biological activities, its easy synthesis, and its low toxicity. However, the compound has some limitations, including its poor solubility in water and its instability under acidic and basic conditions. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.

Future Directions

There are several future directions for the research on 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to optimize the synthesis method and improve the stability and solubility of the compound.

Synthesis Methods

The synthesis of 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be achieved by several methods, including the reaction of chalcones with hydrazine hydrate in the presence of an acid catalyst. This method involves the condensation of two molecules of chalcone with one molecule of hydrazine hydrate to form the pyrazoline ring. The reaction can be carried out under reflux conditions in ethanol or methanol solvent. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.

Scientific Research Applications

1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential pharmacological and biological activities. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, antioxidant, and antitubercular activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-22(19-14-8-3-9-15-19)24-21(18-12-6-2-7-13-18)16-20(23-24)17-10-4-1-5-11-17/h1-15,21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMDIDQGYWIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385663
Record name AC1MDQFF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5316-97-2
Record name AC1MDQFF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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